8-(Prop-2-yn-1-yloxy)octan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

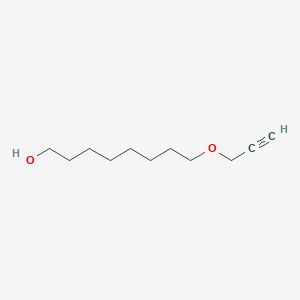

8-(Prop-2-yn-1-yloxy)octan-1-ol is an organic compound characterized by its unique structure, which includes a propargyl ether group attached to an octanol backbone. This compound is typically a colorless to pale yellow liquid with a distinctive odor . It is used in various scientific research applications due to its interesting chemical properties and reactivity.

Métodos De Preparación

The synthesis of 8-(Prop-2-yn-1-yloxy)octan-1-ol can be achieved through several methods. One common synthetic route involves the reaction of octan-1-ol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether bond . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

8-(Prop-2-yn-1-yloxy)octan-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can occur at the propargyl ether group, leading to the formation of different substituted ethers.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

Solvents: Dimethylformamide (DMF), dichloromethane (CH2Cl2).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or carboxylic acids, while reduction can produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

One of the primary applications of 8AA is in the synthesis of polymers via "click chemistry," particularly through azide-alkyne cycloaddition reactions. This method allows for the efficient formation of triazole linkages, which are valuable in enhancing the mechanical properties and thermal stability of polymers.

Case Study: Polymerization Kinetics

Recent studies have investigated the kinetics of polymerization involving 8AA. The results indicated that 8AA exhibits a higher reactivity compared to similar compounds with longer hydrocarbon chains. For instance, a study reported that the polymerization rate of 8AA was approximately 1.3 times higher than that of a related compound with a longer spacer, attributed to its lower molar mass and higher initial concentration during reactions .

| Polymerization Parameter | Value for 8AA | Value for Related Compound |

|---|---|---|

| Molar Mass (g/mol) | 209.3 | 265.4 |

| Reaction Order (n) | 2 | - |

| Preexponential Factor (A) | Higher | Lower |

Applications in Medicinal Chemistry

In medicinal chemistry, 8AA has been explored as a building block for synthesizing bioactive compounds. Its ability to act as a functionalized linker makes it suitable for developing new pharmaceuticals.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of 8AA can be utilized to synthesize compounds targeting specific biological pathways. For example, modifications to the alkynyl group have led to the creation of potential inhibitors for viral enzymes such as Hepatitis B virus RNase H, showcasing its relevance in antiviral drug development .

Applications in Materials Science

The unique properties of 8AA also lend themselves to applications in materials science, particularly in creating functionalized surfaces and coatings.

Case Study: Surface Functionalization

Studies have demonstrated that polymers synthesized from 8AA can be used to modify surfaces for enhanced adhesion and hydrophobicity. These materials find applications in coatings that require water-repellent properties while maintaining structural integrity under various environmental conditions .

Mecanismo De Acción

The mechanism by which 8-(Prop-2-yn-1-yloxy)octan-1-ol exerts its effects involves its reactive propargyl ether group. This group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, the compound may interact with enzymes or proteins, leading to inhibition or modification .

Comparación Con Compuestos Similares

8-(Prop-2-yn-1-yloxy)octan-1-ol can be compared with other similar compounds, such as:

8-(But-2-yn-1-yloxy)octan-1-ol: Similar structure but with a butynyl group instead of a propargyl group.

8-(Prop-2-yn-1-yloxy)decan-1-ol: Similar structure but with a longer decanol backbone.

8-(Prop-2-yn-1-yloxy)hexan-1-ol: Similar structure but with a shorter hexanol backbone

The uniqueness of this compound lies in its specific combination of the propargyl ether group and the octanol backbone, which imparts distinct chemical properties and reactivity.

Actividad Biológica

8-(Prop-2-yn-1-yloxy)octan-1-ol is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its alkyne functional group, which is known to enhance biological activity through various mechanisms. The synthesis typically involves the reaction of octanol derivatives with propargyl alcohol under controlled conditions, allowing for the formation of the desired compound with high purity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human colon adenocarcinoma (COLO-205) and breast adenocarcinoma (MCF-7) cells. The compound demonstrated an IC50 value ranging from 83 to 368 μM, indicating moderate to strong antiproliferative activity .

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| COLO-205 | 83 - 368 |

| MCF-7 | Not specified |

| K-562 (Leukemia) | Not specified |

The mechanism by which this compound exerts its cytotoxic effects appears to involve mitochondrial impairment, leading to apoptosis in cancer cells. Studies have shown that compounds with similar structures induce cell cycle arrest and activate caspases, which are crucial for the apoptotic process .

Case Studies

A notable study evaluated the compound's effects on various cancer cell lines, revealing that it not only inhibited cell proliferation but also reduced tumor growth in xenograft models. This suggests that this compound may have potential as a therapeutic agent in cancer treatment .

Pharmacological Properties

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess other pharmacological activities, including anti-inflammatory and antimicrobial effects. These properties could broaden its application in therapeutic contexts beyond oncology.

Propiedades

IUPAC Name |

8-prop-2-ynoxyoctan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-10-13-11-8-6-4-3-5-7-9-12/h1,12H,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKRJZJDKLDKCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCCCCCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.